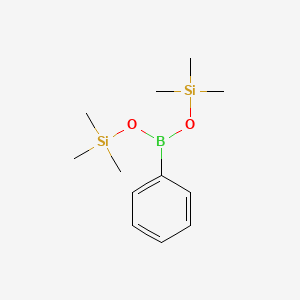

Bis(trimethylsilyl) phenylboronate

Description

Structure

2D Structure

Properties

IUPAC Name |

trimethyl-[phenyl(trimethylsilyloxy)boranyl]oxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2Si2/c1-16(2,3)14-13(15-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKVZAHYVMMIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497351 | |

| Record name | Bis(trimethylsilyl) phenylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-51-2 | |

| Record name | Bis(trimethylsilyl) B-phenylboronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl) phenylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trimethylsilyl Phenylboronate and Analogous Structures

General Approaches to Phenylboronate (B1261982) Ester Synthesis

Several robust methods have been established for the general synthesis of phenylboronate esters. These approaches can be broadly categorized into three main strategies: electrophilic trapping of arylmetal intermediates, transmetallation reactions, and transition metal-catalyzed borylation.

One of the most traditional and widely used methods for the synthesis of arylboronic acids and their esters involves the reaction of an organometallic reagent, typically an aryl Grignard or aryllithium species, with a trialkyl borate (B1201080). organic-chemistry.orgresearchgate.net The arylmetal, acting as a nucleophile, attacks the electrophilic boron atom of the borate ester (e.g., trimethyl borate). Subsequent hydrolysis of the resulting boronate complex furnishes the desired phenylboronic acid, which can then be esterified.

The formation of the aryl Grignard reagent, for instance, involves the reaction of an aryl halide with magnesium metal. This intermediate is then reacted with a trialkyl borate at low temperatures to prevent multiple additions of the Grignard reagent to the boron center. organic-chemistry.orgresearchgate.net

Table 1: Examples of Phenylboronate Synthesis via Electrophilic Trapping

| Aryl Halide Precursor | Organometallic Reagent | Borate Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Phenylmagnesium bromide | Trimethyl borate | Phenylboronic acid | Not specified | researchgate.net |

| p-Tolyl bromide | p-Tolylmagnesium bromide | Pinacolborane | p-Tolylboronic acid pinacol (B44631) ester | Not specified | organic-chemistry.org |

In recent decades, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronate esters. Current time information in Bangalore, IN.acs.orgchemicalbook.comgoogle.comsigmaaldrich.com This approach allows for the direct functionalization of aromatic C-H bonds, often with high regioselectivity.

Palladium-Catalyzed Borylation: Palladium complexes are effective catalysts for the cross-coupling of aryl halides or triflates with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgnih.govchemicalbook.comnih.govwikipedia.org These reactions typically proceed under mild conditions and tolerate a wide range of functional groups.

Iridium-Catalyzed C-H Borylation: Iridium-based catalysts, often in conjunction with specialized ligands like bipyridines or N-heterocyclic carbenes (NHCs), have been instrumental in the direct C-H borylation of arenes. Current time information in Bangalore, IN.acs.orgchemicalbook.comgoogle.comsigmaaldrich.com A key advantage of this method is its ability to functionalize otherwise inert C-H bonds, with regioselectivity often governed by steric factors. This allows for the synthesis of boronate esters that are difficult to access through other methods. Current time information in Bangalore, IN.acs.org

Table 2: Examples of Transition Metal-Catalyzed Borylation

| Catalyst System | Substrate | Borylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf)/KOAc | Iodobenzene | Bis(pinacolato)diboron | Phenylboronic acid pinacol ester | 85 | Not specified |

| [Ir(COD)Cl]₂/dtbpy | Benzene (B151609) | Bis(pinacolato)diboron | Phenylboronic acid pinacol ester | 85 | Not specified |

| Ir(I)/ICy | Benzene | Diisopropylaminoborane | Phenyl(diisopropylamino)borane | 95 | Current time information in Bangalore, IN. |

Specific Synthesis of Bis(trimethylsilyl) Phenylboronate and Related Derivatives

The introduction of trimethylsilyl (B98337) groups onto the phenylboronate structure can be achieved through several synthetic strategies, either by starting with silylated precursors or by silylating the phenylboronic acid or its esters.

Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base that can also serve as a source of the bis(trimethylsilyl)amino group in reactions with boron halides. nih.govnih.govsciforum.netorgsyn.org While not a direct route to this compound, the reaction of LiHMDS with boron trihalides can be a key step in the formation of silylated boron compounds. For instance, α-aminoboronic esters can be synthesized via a nucleophilic substitution reaction using LiHMDS. sciforum.net This highlights the utility of silylated amides in constructing complex organoboron molecules.

A plausible, though not explicitly documented, route to a silylated phenylboronate could involve the reaction of a phenylboron dihalide with a silylating agent derived from a bis(trimethylsilyl)amide.

A more direct approach to this compound involves the esterification of phenylboronic acid with a suitable silylating agent. Silylating agents such as hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA) are commonly used to introduce trimethylsilyl groups onto hydroxyl-containing compounds. chemicalbook.comchemicalbook.comwikipedia.org

The reaction of phenylboronic acid with two equivalents of a powerful silylating agent like BSA could, in principle, lead to the formation of this compound. chemicalbook.comchemicalbook.comwikipedia.org This reaction would involve the silylation of the two hydroxyl groups of the boronic acid. The reaction is typically driven by the formation of a stable and volatile byproduct, such as acetamide (B32628) in the case of BSA. wikipedia.org

Table 3: Common Silylating Agents for Hydroxyl Groups

| Silylating Agent | Abbreviation | Byproduct of Silylation | Reference |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | chemicalbook.comchemicalbook.comwikipedia.org |

| Hexamethyldisilazane | HMDS | Ammonia | Not specified |

| Trimethylsilyl chloride | TMSCl | HCl | Not specified |

Development of Advanced Synthetic Protocols for Functionalized and Sterically Demanding Silylated Boronates

The introduction of multiple bulky trimethylsilyl groups onto a phenylboronate structure presents considerable synthetic challenges due to steric hindrance. Overcoming these challenges requires the development of advanced synthetic protocols that can efficiently facilitate the borylation of sterically encumbered and electronically modified aryl substrates.

One effective strategy involves the iridium-mediated C-H activation of a silylated benzene derivative. For instance, the synthesis of a boryl-functionalized 1,2-bis(trimethylsilyl)benzene (B95815) has been achieved starting from 1,2-bis(trimethylsilyl)benzene and bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction proceeds via an iridium-catalyzed C-H activation, leading to the formation of the desired boronate ester. nih.gov This method is particularly valuable as it allows for the direct functionalization of a C-H bond, bypassing the need for a pre-functionalized starting material like a halide.

Another powerful approach for the synthesis of sterically hindered boronate esters is the reaction of organometallic reagents with a boron source. The use of Grignard reagents, prepared from the corresponding aryl halides, in reaction with pinacolborane (HBpin) or other borate esters is a general and efficient method. escholarship.org For highly sterically hindered substrates, the choice of reaction conditions, such as solvent and temperature, is crucial to achieving good yields.

A study on the synthesis of sterically hindered 4-methoxyboronic acids highlighted the challenges posed by bulky substituents. While catalytic borylation of less hindered iodoanisoles proceeded smoothly, the halogen/metal exchange route for more sterically crowded bromoanisoles proved more difficult and in some cases led to the formation of unexpected boronic esters. researchgate.net This underscores the need for carefully optimized protocols when dealing with sterically demanding silylated arenes.

The following table summarizes a synthetic approach to a functionalized bis(trimethylsilyl)benzene derivative which can be a precursor to the corresponding boronate ester.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Bis(trimethylsilyl)benzene | Bis(pinacolato)diboron, Iridium catalyst | 4-Boryl-1,2-bis(trimethylsilyl)benzene (pinacol ester) | High | nih.gov |

Flow Chemistry Applications in Boronate Ester Synthesis

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. These features are particularly beneficial for reactions that are fast, exothermic, or involve unstable intermediates, all of which can be characteristic of boronate ester synthesis.

The synthesis of arylboronic esters using organolithium chemistry in a flow microreactor system has been demonstrated to be highly efficient. escholarship.org This approach allows for the rapid generation of aryllithium species from aryl halides via halogen-lithium exchange, which are then immediately quenched with a borate ester. The short residence times and excellent temperature control in a microreactor minimize the decomposition of the sensitive organolithium intermediates and suppress side reactions.

While specific examples detailing the flow synthesis of this compound are not prevalent in the literature, the principles can be extended from the synthesis of other functionalized arylboronates. For example, a study on the flow synthesis of arylboronic esters bearing electrophilic functional groups showcased the ability to perform lithiation and borylation in a continuous manner, achieving high yields in short reaction times. This methodology is applicable to a wide range of substrates, suggesting its potential for the synthesis of sterically hindered silylated boronates.

The data below illustrates the general conditions that can be adapted for the flow synthesis of boronate esters.

| Substrate Type | Reaction | Key Parameters in Flow | Advantages | Reference |

|---|---|---|---|---|

| Aryl Halides | Lithiation followed by Borylation | Short residence time, precise temperature control, rapid mixing | High efficiency, suppression of side reactions, improved safety | escholarship.org |

The application of flow chemistry to the synthesis of boronate esters represents a significant advancement, enabling the safe and efficient production of these valuable reagents. The precise control offered by flow reactors is particularly advantageous for the synthesis of complex molecules like functionalized and sterically demanding silylated boronates.

Chemical Reactivity and Transformation Mechanisms of Bis Trimethylsilyl Phenylboronate

Participation in Carbon-Carbon Bond Forming Reactions

Bis(trimethylsilyl) phenylboronate (B1261982) serves as a important reagent for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its primary application is within the realm of Suzuki-Miyaura cross-coupling, a versatile and widely used method for creating biaryl structures and other conjugated systems. libretexts.org

The catalytic cycle initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.orgyoutube.com This is a critical step that brings the organic halide into the coordination sphere of the palladium catalyst.

The subsequent and most complex step is transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) complex. nih.gov For this to occur, the boronic ester must be activated. Two primary pathways have been proposed for this activation and subsequent transmetalation chembites.orgresearchgate.net:

The Boronate Pathway: In this mechanism, a base (often a hydroxide (B78521) or alkoxide) attacks the electron-deficient boron atom of the boronate ester, forming a more nucleophilic "ate" complex. researchgate.netrsc.org This tetracoordinate boronate species is then sufficiently activated to transfer its phenyl group to the palladium center, displacing a halide or other leaving group. researchgate.net

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) complex to form a palladium-hydroxo or palladium-alkoxo species. chembites.orgresearchgate.net This palladium complex is more reactive towards the neutral boronic ester. The transmetalation then proceeds through a transition state involving a Pd-O-B linkage. researchgate.netchemrxiv.org

Research by Hartwig and others has provided significant insights into these competing pathways. chembites.org Through kinetic studies, they demonstrated that for boronic acids, the pathway involving a palladium-hydroxo complex is often kinetically and thermodynamically favorable. chembites.org It is suggested that a similar mechanism is likely operative for boronic esters. chembites.org The choice between these pathways can be influenced by reaction conditions, the nature of the base, and the specific boronic ester used. researchgate.net

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(II)-aryl-halide complex |

| Transmetalation (Boronate Pathway) | Base activates the boronic ester to form a boronate "ate" complex, which then reacts with the Pd(II) complex. | Tetracoordinate boronate, Diaryl-Pd(II) complex |

| Transmetalation (Oxo-Palladium Pathway) | Base activates the Pd(II) complex to form a Pd-hydroxo species, which reacts with the neutral boronic ester. | Pd(II)-hydroxo complex, Diaryl-Pd(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |

The final step in the catalytic cycle is reductive elimination . libretexts.org In this step, the two organic fragments (the phenyl group from the boronate and the organic group from the halide) that are bound to the palladium(II) center are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. If they are trans, an isomerization must occur first. libretexts.org The reductive elimination step is generally considered to be fast and irreversible. researchgate.net

While the Suzuki-Miyaura reaction is the most prominent application, the principles of palladium-catalyzed cross-coupling with boronate esters can be extended to other types of coupling partners. For instance, analogous reactions involving the coupling of boronate esters with silylated alkynes can be envisioned, although specific literature on bis(trimethylsilyl) phenylboronate in this context is less common. The fundamental steps of oxidative addition of a suitable substrate (e.g., a haloalkyne) to palladium, followed by transmetalation with the phenylboronate and subsequent reductive elimination, would form the basis of such a transformation. The use of silylated alkynes can offer advantages in terms of stability and selectivity.

In Suzuki-Miyaura reactions, the stereochemistry of the coupling partners is generally retained. libretexts.org For example, if a vinyl halide is used, its double bond geometry is typically preserved in the final product. wikipedia.org Similarly, the regioselectivity is dictated by the positions of the halogen and the boron group on the respective coupling partners. When using boronic esters formed from the hydroboration of alkynes, the stereochemical outcome of the final product reflects the syn-addition of the hydroboration step. libretexts.org The choice of borane (B79455) reagent and reaction conditions can influence the stereochemical outcome. libretexts.org

Mechanistic Investigations of Suzuki-Miyaura Cross-Coupling with Phenylboronate Esters

Influence of the Trimethylsilyl (B98337) Moiety on Reactivity

The trimethylsilyl (TMS) groups in this compound are not merely spectator moieties; they exert a significant influence on the compound's reactivity and handling properties.

The primary role of the trimethylsilyl groups is to form a stable ester with the phenylboronic acid. Boronic acids themselves can be prone to dehydration to form cyclic boroxines, or to protodeboronation under certain conditions. nih.gov The formation of the bis(trimethylsilyl) ester enhances the stability of the phenylboron unit, making it easier to handle and purify. organic-chemistry.org

From a reactivity standpoint, the electron-donating nature of the silicon atom can influence the electron density on the oxygen atoms of the boronate ester. This, in turn, can affect the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon of the phenyl ring that is transferred during transmetalation. nih.gov The steric bulk of the trimethylsilyl groups can also play a role. While they protect the boron center, they may also hinder the approach of the base or the palladium complex, potentially affecting the rate of transmetalation. nih.gov

Recent studies have highlighted the use of potassium trimethylsilanolate (KOSiMe3) as a base in Suzuki-Miyaura couplings of boronic esters. illinois.edu This base promotes rapid and homogeneous reactions under anhydrous conditions, proceeding via the "boronate mechanism." illinois.edu This suggests a synergistic relationship between silyl (B83357) groups on the boronate ester and silylated bases in facilitating the key transmetalation step.

Effects on Boron Center Lewis Acidity and Coordination Chemistry

The chemical behavior of this compound is intrinsically linked to the electronic environment of its central boron atom. Boronic acids and their esters are recognized as Lewis acids due to the presence of an empty p-orbital on the boron atom, which allows them to accept electrons from Lewis bases. nih.govru.nl In this compound, the boron atom is bonded to a phenyl group and two trimethylsilyloxy (-OSi(CH₃)₃) groups. The lone pairs of electrons on the oxygen atoms of the silyloxy groups can be donated into the vacant p-orbital of the boron, a phenomenon that inherently reduces the boron's Lewis acidity compared to triorganoboranes.

This intramolecular electron donation results in a trigonal planar geometry at the boron center, but it remains susceptible to coordination with nucleophiles. The interaction with Lewis bases, such as water or anions, leads to a change in hybridization from sp² to sp³, forming a tetrahedral boronate species. nih.gov The strength of this Lewis acidity can be influenced by external factors and the nature of substituents. For instance, the coordination of a Lewis-basic oxygen from a nearby functional group can pre-occupy the boron's coordination site, potentially hindering the addition of other nucleophiles. rsc.org The bifunctional nature of some borane compounds, containing both a Lewis acidic boron center and Lewis basic sites, allows for complex coordination behaviors, such as methide abstraction from organoaluminum compounds. rsc.org The stability and Lewis acidity of boronic acids and their derivatives are also influenced by solvation effects and non-covalent interactions, such as polar-π interactions with adjacent aromatic rings. nih.govru.nl

Steric and Electronic Perturbations on Reaction Pathways

The trimethylsilyl (TMS) groups in this compound exert significant influence over its reactivity through both steric and electronic effects. The TMS group is characterized by its large molecular volume, which provides considerable steric shielding. wikipedia.org This bulkiness can physically obstruct the approach of reagents to the boron center, thereby influencing the reaction pathway or even preventing certain transformations. rsc.orgwikipedia.org For example, in related systems, the steric demand of a bulky silyl protecting group (a tert-butyldimethylsilyl or TBS group) was shown to prevent coordination at the boron center, necessitating a switch to a smaller silyl group to achieve the desired reaction. rsc.org This principle of steric protection is also utilized in other areas of organometallic chemistry, where bulky TMS groups stabilize otherwise reactive species. wikipedia.org

Controlled Desilylation and Subsequent Functionalization Reactions

The trimethylsilyl groups in this compound can be viewed as protecting groups for phenylboronic acid. The cleavage of the B-O-Si linkage, a process of controlled desilylation, regenerates the boronic acid or a corresponding boronate salt, which can then participate in a wide array of chemical transformations. This deprotection is a key step that unmasks the reactive potential of the boronic acid moiety.

The desilylation is typically achieved through hydrolysis, which can be catalyzed by acid or, more commonly, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org Fluoride ions have a high affinity for silicon, leading to the clean and efficient cleavage of the silicon-oxygen bond. Once deprotected, the resulting phenylboronic acid is a versatile intermediate, most famously used in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds with aryl or vinyl halides. nih.gov The ability to perform a sequence of boronic ester formation, functionalization, and subsequent deprotection under mild conditions is a powerful strategy in multi-step organic synthesis. utoronto.ca This modular approach allows for the selective modification of complex molecules. researchgate.net

Below is a table outlining the general process of desilylation and subsequent functionalization.

| Step | Reagent/Condition | Intermediate/Product | Common Subsequent Reaction |

| Desilylation | Tetrabutylammonium fluoride (TBAF) or aqueous acid | Phenylboronic acid or Phenylboronate | Suzuki-Miyaura Cross-Coupling |

| Functionalization | Aryl/Vinyl Halide, Palladium Catalyst, Base | Biphenyl (B1667301) or Substituted Alkene | Further synthetic transformations |

Stability and Degradation Pathways

Mechanisms of Protodeboronation in Boronate Esters

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant degradation pathway for boronate esters. nih.goved.ac.uk This process is particularly problematic in applications like the Suzuki-Miyaura cross-coupling, which is often conducted in basic aqueous media that can promote this unwanted side reaction. ed.ac.uk The stability of boronate esters against protodeboronation is nuanced, and contrary to common assumptions, esterification of a boronic acid does not universally confer greater stability. ed.ac.ukacs.org

Kinetic and mechanistic studies have revealed two primary pathways for the protodeboronation of boronate esters: ed.ac.uk

Direct Protodeboronation: The boronate ester itself undergoes direct attack by a proton source, leading to the cleavage of the C-B bond.

Pre-hydrolytic Pathway: The boronate ester is first hydrolyzed to the corresponding boronic acid. researchgate.net This boronic acid, particularly under basic conditions where it forms a more reactive boronate anion, then undergoes a more rapid protodeboronation. ed.ac.uk

The following table, based on comparative data, illustrates the variable stability of different boronate esters toward protodeboronation.

| Boronate Ester Type | Relative Half-Life (t½) at pH 13, 70 °C | Key Structural Feature |

| Pinacol (B44631) Ester | Longer | Steric protection from methyl groups, five-membered ring |

| Six-Membered Ring Ester | Shorter than parent boronic acid | Ring strain and conformation |

| Parent Boronic Acid | Baseline | Reference for comparison |

This table is illustrative, based on findings that six-membered ring esters can deboronate faster than the parent acid, while pinacol esters are generally more stable. nih.govresearchgate.net

Oxidative Stability and Decomposition Pathways of Silylated Boronates

In addition to protodeboronation, boronate esters are susceptible to oxidative degradation. digitellinc.commit.edu In the presence of reactive oxygen species, the C-B bond can be cleaved to yield phenol (B47542) and boric acid derivatives. This oxidative instability can limit the utility of boronic acid-based compounds in biological or materials applications where oxidative stress is a factor. digitellinc.comnih.gov

The mechanism of oxidation is believed to proceed through a rate-limiting step involving the boron center. The electronic properties of the boron atom are paramount in determining the compound's oxidative stability. digitellinc.comnih.gov Diminishing the electron density on the boron atom has been shown to significantly enhance resistance to oxidation. nih.gov This is achieved by introducing electron-withdrawing groups or by creating specific intramolecular coordination, such as in boralactones, which can increase stability by orders of magnitude. digitellinc.comnih.gov

For this compound, the trimethylsilyloxy groups are electron-donating towards the boron through the oxygen atoms. Based on the established principle, this would suggest a lower oxidative stability compared to boronates with electron-withdrawing substituents. The decomposition pathway under oxidative conditions would involve the formation of an intermediate peroxide species at the boron, followed by rearrangement and cleavage to yield phenol and silylated boric acid species. Protecting boronic acids with common protecting groups often provides little to no protection against oxidation. nih.gov Therefore, the silylation in this compound is not expected to confer significant oxidative stability.

Strategic Role as a Synthetic Building Block

The concept of using molecular "building blocks" is central to the efficient assembly of complex target molecules. hilarispublisher.com Boron-containing compounds, particularly boronic acids and their esters, are premier building blocks due to their stability, functional group tolerance, and predictable reactivity in cross-coupling reactions. researchgate.netresearchgate.net this compound fits strategically within this class as a protected precursor to phenylboronic acid, allowing for its controlled introduction into synthetic sequences.

This compound is a key starting material for creating a wide array of organic structures. Once deprotected to phenylboronic acid, it becomes a workhorse in the Suzuki-Miyaura cross-coupling reaction, the preeminent method for constructing biaryl and polyaryl scaffolds. scispace.com These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. hilarispublisher.comnih.gov

The deprotected phenylboronate can be coupled with a variety of organic halides or triflates, allowing for the systematic construction of complex molecular architectures. For instance, by coupling with different substituted aryl halides, a diverse library of biphenyl compounds can be generated from this single building block. This modularity is a cornerstone of modern synthetic strategy, enabling rapid access to novel compounds. hilarispublisher.comnih.gov

Table 1: Examples of Scaffolds Synthesized Using Phenylboronic Acid Precursors

| Aryl Halide Partner | Coupling Conditions | Resulting Scaffold | Application Area |

| 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Methoxybiphenyl | Liquid Crystals, Pharmaceuticals |

| 2-Chloropyridine | SPhos Pd G2, K₃PO₄, Dioxane | 2-Phenylpyridine | Ligand Synthesis, OLEDs |

| 1-Iodonaphthalene | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DMF | 1-Phenylnaphthalene | Fluorescent Probes, Materials |

| 3-Bromothiophene | Pd₂(dba)₃, XPhos, CsF, THF | 3-Phenylthiophene | Organic Electronics |

A significant challenge in synthesizing complex molecules like polyenes or polyphenylenes is the controlled, sequential formation of carbon-carbon bonds. Iterative cross-coupling (ICC) addresses this by using bifunctional building blocks in a stepwise manner. nih.gov The strategic advantage of this compound lies in its role as a protected building block in such strategies.

In an ICC approach, a molecule might contain both a halogen (like bromine or iodine) and a protected boronate group. The halogen can participate in a Suzuki-Miyaura coupling while the silyl-protected boronate remains inert. After the first coupling, the silyl groups are cleaved to reveal the boronic acid, which is then ready for a second coupling reaction. This process can be repeated to systematically build up molecular complexity.

This orthogonality is powerfully demonstrated by the use of N-methyliminodiacetic acid (MIDA) boronates, which function similarly to silyl-protected boronates by rendering the boron center unreactive to cross-coupling conditions. illinois.edu The principle is directly applicable: the TMS groups on this compound "hide" the boronic acid's reactivity until it is chemically unveiled for the next construction step, preventing unwanted side reactions and polymerization. scispace.comillinois.edu This allows for the synthesis of complex structures that would be difficult to achieve through other methods. nih.gov

Functional Group Interconversions and Chemoselectivity

Functional group interconversions (FGIs) are fundamental reactions that transform one functional group into another, forming the basis of synthetic planning. solubilityofthings.comnumberanalytics.comimperial.ac.uk The conversion of the stable bis(trimethylsilyl) boronate ester into a reactive boronic acid is a key FGI. The stability of the TMS-protected boronate allows for chemical reactions to be performed on other parts of the molecule without affecting the boron moiety. This property is known as chemoselectivity.

For example, a molecule containing both a ketone and a this compound group could undergo reduction of the ketone to an alcohol using a reagent like sodium borohydride. The silyl-protected boronate would remain intact under these conditions. Subsequently, the TMS groups can be cleaved with methanol (B129727) to unmask the boronic acid, which can then be used in a subsequent cross-coupling reaction. This ability to selectively manipulate one functional group in the presence of another is crucial for efficient and high-yielding syntheses of multifunctional molecules. acs.orgslideshare.net

Catalytic and Stoichiometric Reagent Roles

This compound, upon deprotection, gives rise to phenylboronic acid, which can act as both a stoichiometric reagent and a precursor to catalytically active species in a variety of transformations.

The primary role of phenylboronic acid derived from this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly C(sp²)-C(sp²) bonds to create biaryls. nih.gov The process is highly efficient, tolerates a wide range of functional groups, and often proceeds with high yields. nih.gov

Recent advancements have also expanded the scope to include C(sp²)-C(sp³) coupling, allowing for the connection of aryl groups to alkyl groups. nih.gov Furthermore, metal-free carbon-carbon bond-forming reactions have been developed where boronic acids couple with partners like tosylhydrazones, showcasing the expanding versatility of these building blocks beyond traditional metal catalysis. nih.gov

Boronic acids and their esters are pivotal in stereoselective reactions, which control the 3D arrangement of atoms in a molecule. The Petasis boronic acid Mannich reaction, for example, is a multicomponent reaction that combines a boronic acid, an amine, and an α-hydroxy aldehyde to produce β-amino alcohols. nih.gov When a chiral α-hydroxy aldehyde is used, the reaction typically proceeds with high diastereoselectivity to give the anti product. However, recent research has shown that chiral biphenol catalysts can be used to override this intrinsic preference and selectively produce the syn diastereomer instead. nih.gov This catalytic control allows for the synthesis of a full matrix of stereoisomers, which is invaluable for creating libraries of compounds for drug discovery. nih.gov

Similarly, boronic esters are used in enantiospecific cross-coupling reactions. Chiral, enantioenriched benzylic boronic esters can undergo palladium-catalyzed coupling with aryl halides without loss of stereochemical integrity at the benzylic carbon. scispace.com This allows for the creation of chiral, multiply arylated structures that are privileged motifs in many active pharmaceutical ingredients. scispace.com this compound serves as a convenient precursor for generating the boronic acid or ester needed for these sophisticated, stereocontrolled transformations.

Inability to Fulfill Request Due to Lack of Scientific Literature on "this compound"

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no readily available information on a compound specifically named "this compound." This suggests that the name may be incorrect, non-standard, or refers to a compound that is not widely studied or reported in the context of transition metal-catalyzed reactions.

The search for variations of this name, including silylated phenylboronates and their esters, also failed to yield specific data that would allow for the creation of a scientifically accurate and detailed article as requested. While the broader classes of organoboron compounds, such as arylboronic acids and their pinacol esters, are extensively documented in transition metal catalysis, information pertaining to a phenylboronate with two trimethylsilyl groups could not be located.

To proceed with generating the requested article, a precise chemical identifier for the compound of interest is necessary. The following information would be invaluable for a renewed and more targeted literature search:

Correct Chemical Name: The systematic IUPAC name for the compound.

CAS Number: The unique Chemical Abstracts Service registry number.

Chemical Structure: A diagram illustrating the molecular structure.

Without this specific information, it is not possible to provide an accurate and authoritative article on the applications of "this compound" in transition metal-catalyzed systems as outlined. We kindly request the user to provide clarification on the compound's identity to enable the fulfillment of this request.

Conclusion

Bis(trimethylsilyl) phenylboronate (B1261982) represents a convergence of two powerful areas of synthetic chemistry: organoboron and silyl (B83357) chemistry. While specific, detailed studies on this exact compound are not widespread in the provided information, its potential as a valuable synthetic intermediate is clear. Its utility in cross-coupling reactions to introduce silylated phenyl moieties and the potential for subsequent transformations of the silyl groups make it a versatile building block for the construction of complex and functionalized organic molecules. Further research into the specific properties and reactivity of Bis(trimethylsilyl) phenylboronate would undoubtedly uncover new and valuable applications in modern organic synthesis.

Computational and Mechanistic Investigations of Silylated Phenylboronates

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of silylated phenylboronates. These studies provide detailed information on molecular geometry, charge distribution, and the nature of the chemical bonds within the molecule.

Table 1: Illustrative Calculated Structural and Electronic Properties of Phenylboronate (B1261982) Esters (Note: This table is a composite illustration based on typical values from DFT studies of related phenylboronic acid derivatives. Specific values for Bis(trimethylsilyl) phenylboronate may vary.)

| Parameter | Typical Calculated Value | Computational Method | Significance |

|---|---|---|---|

| B-C Bond Length | ~1.567 Å | B3LYP | Indicates the strength and nature of the carbon-boron bond, crucial for reactions like Suzuki-Miyaura coupling. researchgate.net |

| B-O Bond Length | ~1.37 Å | B3LYP | Shorter than a typical single bond, suggesting p-π conjugation and a strong bond. researchgate.net |

| Boron Atom Hybridization | sp² | DFT Geometry Optimization | Confers a trigonal planar geometry around the boron atom. lodz.pl |

| NBO Charge on Boron | Positive | NBO Analysis | Highlights the electrophilic nature of the boron center. ijnc.ir |

| O(lp) -> B(p-orbital) Interaction Energy | Significant (kcal/mol) | NBO Analysis | Quantifies the stabilization from electron delocalization, affecting the Lewis acidity and reactivity. acs.orgresearchgate.net |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving silylated phenylboronates. This allows for the identification of reaction intermediates and the calculation of transition state (TS) structures and energies, which are key to understanding reaction kinetics and mechanisms. researchgate.netresearchgate.net

One of the most important reactions involving phenylboronate esters is the Suzuki-Miyaura cross-coupling. nih.govnih.govrsc.org DFT calculations have been extensively used to study the mechanism of this reaction, particularly the transmetalation step. researchgate.netnih.gov These studies have elucidated two main pathways: the "boronate pathway" and the "oxo-palladium pathway". rsc.org In the boronate pathway, the boronic ester is first activated by a base to form a more nucleophilic tetracoordinate boronate species, which then reacts with the palladium complex. rsc.org Computational studies can model the structures of these intermediates, such as the arylpalladium(II) boronate complexes, and calculate the energy barriers for the subsequent transfer of the phenyl group from boron to palladium. researchgate.netnih.gov

For other reactions, like the transesterification used to synthesize or deprotect boronic esters, computational models can clarify the mechanism. acs.orgmasterorganicchemistry.comresearchgate.net These reactions can proceed through acid or base catalysis, and DFT can be used to model the respective transition states, which typically involve tetrahedral intermediates. masterorganicchemistry.com

The search for transition states is a complex computational task. researchgate.net Methods like nudged elastic band (NEB) or the use of guess structures followed by optimization algorithms are employed to locate the saddle points on the potential energy surface corresponding to the TS. researchgate.net Once a TS is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct minima. nih.gov

Table 2: Key Steps in Computational Modeling of a Reaction Mechanism

| Step | Computational Method | Purpose |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) | Find the minimum energy structures of reactants, products, and intermediates. lodz.pl |

| Transition State Search | e.g., Berny algorithm, NEB | Locate the saddle point (transition state) on the potential energy surface. researchgate.net |

| Frequency Calculation | DFT | Characterize stationary points; confirm a TS by one imaginary frequency. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | IRC methods | Confirm the connection between the transition state and the corresponding reactants and products. nih.gov |

| Energy Calculation | High-level DFT or ab initio methods | Determine the reaction energies and activation barriers. researchgate.net |

Prediction and Elucidation of Structure-Reactivity Relationships

A major goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSPR). These relationships allow for the prediction of the chemical behavior of new compounds based on calculated molecular properties or "descriptors."

For silylated phenylboronates, reactivity is often governed by the electrophilicity of the boron atom and the nucleophilicity of the phenyl group. Conceptual DFT provides a framework for quantifying these properties. researchgate.netscielo.org.mx Reactivity descriptors such as electronic chemical potential, hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.netfaccts.de The Fukui function, for example, indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying sites susceptible to attack. researchgate.netfaccts.de For a phenylboronate, this can help predict the regioselectivity of reactions on the aromatic ring.

DFT calculations can also be used to understand competing reaction pathways. For example, in the coupling of chiral secondary boronic esters, DFT studies have been used to analyze the competition between an electrophilic aromatic substitution (SEAr) pathway and an electrophilic attack at the C-B bond (SE2). acs.org By calculating the activation barriers for each pathway, researchers could rationalize the experimentally observed outcomes. acs.org Similarly, the stability of the C-B bond itself can be assessed computationally by calculating bond dissociation energies, which provides insight into the propensity for protodeboronation, a common side reaction.

Table 3: Common Computational Descriptors for Predicting Reactivity

| Descriptor | Definition | Application to Silylated Phenylboronates |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ijcce.ac.ir | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ijcce.ac.ir |

| Fukui Function (f(r)) | Measures the change in electron density at a point r when the number of electrons changes. researchgate.netfaccts.de | Identifies the most electrophilic and nucleophilic sites in the molecule, predicting regioselectivity. faccts.de |

| Dual Descriptor (Δf(r)) | Difference between the Fukui functions for nucleophilic and electrophilic attack. researchgate.net | Provides a clearer picture of sites for electrophilic (Δf(r) > 0) versus nucleophilic (Δf(r) < 0) attack. researchgate.net |

| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave a bond. | Predicts the stability of the B-C bond against cleavage reactions like protodeboronation. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface. ijcce.ac.ir | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ijcce.ac.ir |

Computational Approaches to Spectroscopic Interpretation

Computational methods are extremely valuable for interpreting and predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. For boron-containing compounds, ¹¹B NMR is a particularly powerful characterization tool, and DFT calculations can provide crucial support in assigning chemical shifts to specific structures. nih.govucl.ac.uknih.gov

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.govacs.orgrsc.org This method, typically used in conjunction with a DFT functional like B3LYP or PBE0, calculates the isotropic magnetic shielding constants for each nucleus. nih.govrsc.org These calculated shielding constants are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as BF₃·OEt₂ for ¹¹B NMR. nih.govucl.ac.uk

A linear correlation between the experimentally observed and the computationally predicted chemical shifts can be established for a range of known organoboron compounds. nih.gov This correlation allows for the reliable prediction of ¹¹B NMR shifts for unknown or proposed intermediates in a reaction mixture. ucl.ac.ukimperial.ac.uk For instance, if a reaction involving this compound is monitored by ¹¹B NMR, DFT calculations can help to identify transient species by comparing their experimental shifts to the calculated values for various plausible structures. ucl.ac.ukimperial.ac.uk This approach has been successfully used to distinguish between tricoordinate and tetracoordinate boron species, which have distinct ¹¹B NMR chemical shift ranges. sdsu.eduresearchgate.net

Beyond ¹¹B NMR, DFT can also predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts, providing a comprehensive picture for structural elucidation. acs.orgnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). lodz.plnih.gov

Table 4: Comparison of Experimental and Calculated ¹¹B NMR Chemical Shifts for Representative Organoboron Compounds (Note: This table illustrates the typical accuracy of DFT-GIAO calculations. Data is from a study on a diverse set of organoboron compounds and does not specifically include this compound.)

| Compound Type | Experimental δ¹¹B (ppm) | Calculated δ¹¹B (ppm) | Deviation (ppm) |

|---|---|---|---|

| Arylboronic Ester (Pinacol) | 30.8 | 31.5 | +0.7 |

| Alkylboronic Ester (Pinacol) | 34.5 | 35.1 | +0.6 |

| Tricoordinate Borane (B79455) (BR₃) | 86.5 | 87.0 | +0.5 |

| Tetracoordinate Borate (B1201080) (Na[BPh₄]) | -6.5 | -7.2 | -0.7 |

| Boronic Acid | 28.9 | 29.6 | +0.7 |

Source: Illustrative data based on the findings in studies on DFT calculation of ¹¹B NMR shifts. nih.govucl.ac.uknih.gov

Advanced Research Perspectives and Future Developments in Silylated Phenylboronate Chemistry

Innovations in Synthetic Methodologies and Derivatization Strategies

The synthesis of bis(trimethylsilyl) phenylboronates, such as (3,5-bis(trimethylsilyl)phenyl)boronic acid, has been a subject of interest, with various methods being developed to achieve efficient and scalable production. One common approach involves the reaction of a di-silylated phenylmagnesium bromide with a borate (B1201080) ester, followed by hydrolysis to yield the desired boronic acid. researchgate.net Another strategy utilizes the palladium-catalyzed coupling of aryl halides or triflates with diboronyl reagents. researchgate.net The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Innovations in this area are focused on improving reaction conditions, increasing yields, and expanding the substrate scope. For instance, the use of flow chemistry is being explored for the synthesis of boronic acids, offering advantages such as suppressed side reactions and safer handling of unstable intermediates. researchgate.net This technology has the potential to be applied to the synthesis of silylated phenylboronates, enabling more controlled and efficient production.

Derivatization of the boronic acid moiety is a key strategy for accessing a wide range of functional molecules. Silylation, the introduction of a silyl (B83357) group, is a common derivatization technique used to enhance volatility, stability, and chromatographic properties of compounds. Current time information in Vanderburgh County, US.nih.gov The trimethylsilyl (B98337) group in bis(trimethylsilyl) phenylboronate (B1261982) can influence the reactivity of the boronic acid, making it a valuable synthon for further transformations. Derivatization strategies often involve the conversion of the boronic acid to a boronate ester, which can then participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net

Future research in this area will likely focus on the development of novel derivatization protocols that are both highly efficient and selective. This includes the exploration of new catalysts and reaction conditions to enable the synthesis of complex molecules from silylated phenylboronate precursors. The development of one-pot and multi-component reactions involving these synthons is also a promising direction for streamlining synthetic processes.

Table 1: Comparison of Synthetic Approaches for Phenylboronic Acids

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Grignard Reaction | Reaction of a Grignard reagent with a trialkyl borate. researchgate.net | Readily available starting materials. | Can be sensitive to functional groups. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. researchgate.net | High functional group tolerance. | Requires a catalyst and sometimes expensive diboron reagents. |

| Flow Chemistry | Continuous synthesis in a microreactor system. researchgate.netnih.gov | Improved safety, scalability, and control over reaction parameters. | Requires specialized equipment. |

Exploration of Novel Catalytic Roles and Reaction Design

Arylboronic acids, particularly those bearing electron-withdrawing groups, have emerged as effective organocatalysts for a variety of organic transformations. nih.gov The trimethylsilyl groups in bis(trimethylsilyl) phenylboronate can be considered as pseudo-halogens, influencing the Lewis acidity of the boron center and potentially enabling novel catalytic activities. While the direct catalytic application of this compound itself is an area of ongoing research, the principles of boronic acid catalysis provide a framework for its potential use.

One area of exploration is in dehydrative C-C and C-N bond formation reactions. Arylboronic acids have been shown to catalyze the alkylation and allylation of benzylic alcohols, with water as the only byproduct. sigmaaldrich.com The proposed mechanism involves the formation of a boronate ester intermediate, which activates the alcohol for nucleophilic attack. The electronic properties of the silyl groups in this compound could modulate the efficiency and selectivity of such transformations.

Furthermore, the design of new reactions that leverage the unique steric and electronic properties of silylated phenylboronates is a promising research direction. For example, the development of asymmetric catalytic reactions where the silylated phenylboronate acts as a chiral ligand or catalyst is an intriguing possibility. The bulky trimethylsilyl groups could play a crucial role in controlling the stereochemical outcome of a reaction.

Future developments in this field will likely involve the systematic investigation of the catalytic activity of a range of silylated phenylboronates in various organic reactions. This will require a combination of experimental screening and computational studies to elucidate reaction mechanisms and identify promising catalyst candidates. The design of novel reaction sequences that utilize silylated phenylboronates as both reactants and catalysts could lead to highly efficient and atom-economical synthetic methods.

Table 2: Potential Catalytic Applications of Silylated Phenylboronates

| Reaction Type | Role of Silylated Phenylboronate | Potential Advantages |

| Dehydrative Condensations | Lewis acid catalyst. sigmaaldrich.com | Mild reaction conditions, water as the only byproduct. |

| Asymmetric Catalysis | Chiral ligand or catalyst. | Enantioselective synthesis of complex molecules. |

| Multi-component Reactions | Catalyst to facilitate bond formation between multiple reactants. | Increased synthetic efficiency and molecular complexity. |

Integration into Advanced Chemical Technologies and Automation

The integration of silylated phenylboronate chemistry into advanced chemical technologies, such as automated synthesis and high-throughput screening, holds significant promise for accelerating drug discovery and materials development. Automated synthesis platforms, which can perform multiple reaction steps in a sequential and programmable manner, are increasingly being used for the rapid preparation of compound libraries. researchgate.net The well-defined reactivity of organoboron compounds, including silylated phenylboronates, makes them well-suited for use in such automated systems.

Flow chemistry is another advanced technology that is revolutionizing chemical synthesis. nih.gov The use of continuous-flow reactors allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis of boronic acids has been successfully demonstrated in flow systems, and this approach could be readily adapted for the production of this compound and its derivatives. researchgate.net The ability to perform reactions with unstable intermediates in a controlled manner is a key advantage of flow chemistry.

High-throughput screening (HTS) is a powerful tool for identifying new catalysts, reaction conditions, and functional materials. researchgate.netnih.gov Libraries of silylated phenylboronates could be rapidly synthesized using automated platforms and then screened for their activity in various applications. For example, HTS could be used to identify novel silylated phenylboronate-based catalysts for specific organic transformations or to discover new materials with desired properties.

Future developments in this area will likely involve the development of integrated platforms that combine automated synthesis, flow chemistry, and high-throughput screening for the discovery and optimization of silylated phenylboronate chemistry. This will require the development of new analytical techniques for the rapid characterization of reaction products and materials. The ultimate goal is to create a closed-loop system where the results of HTS experiments are used to inform the design of new and improved silylated phenylboronate-based systems.

Potential Applications in Functional Materials Science

The unique properties of silylated phenylboronates make them attractive building blocks for the development of functional materials. The incorporation of these compounds into polymers, for example, can lead to materials with novel electronic, optical, and responsive properties.

One promising area of application is in the field of organic electronics. Donor-acceptor molecules incorporating bis(trimethylsilyl)phenyl as a bridging group have been synthesized and shown to exhibit high thermal stability and strong fluorescence in the solid state, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The silyl groups can be used to tune the electronic properties of the material and to control its morphology in thin films.

Phenylboronate-containing polymers are also being explored for their use as stimuli-responsive materials. nih.govnih.govrsc.org These polymers can undergo changes in their properties in response to external stimuli, such as pH, the presence of sugars, or reactive oxygen species. nih.gov This makes them attractive for a variety of applications, including drug delivery, biosensing, and self-healing materials. The silyl groups in this compound could be used to further tune the responsiveness of these materials and to introduce new functionalities.

Furthermore, the ability of phenylboronic acids to form reversible covalent bonds with diols is being exploited for the development of materials for the separation and purification of biomolecules. nih.gov Cross-linked phenylboronate polymers have been shown to be effective for the recovery of diols, sugar alcohols, and saccharides from aqueous solutions. nih.gov The silyl groups could enhance the stability and performance of these materials in various applications.

Future research in this area will focus on the design and synthesis of new silylated phenylboronate-based materials with tailored properties for specific applications. This will involve the development of new polymerization methods and the exploration of the structure-property relationships of these materials. The combination of the unique properties of silylated phenylboronates with the versatility of polymer chemistry is expected to lead to the development of a new generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity of Bis(trimethylsilyl) phenylboronate?

- Methodological Answer :

- NMR Spectroscopy : Use NMR and NMR to confirm boronate ester formation and silylation efficiency. For example, NMR can distinguish trigonal vs. tetrahedral boron coordination .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns. Reference standards from analogs like methyl 2,6-bis-O-(trimethylsilyl)-α-D-galactopyranoside cyclic phenylboronate can guide interpretation .

Q. How does pH modulate the interaction of this compound with glycoproteins in affinity chromatography?

- Methodological Answer :

- Below pH 8, electrostatic repulsion between the boronate anion and negatively charged proteins reduces binding. Adjust to pH 8–9 with 200 mM NaCl to mitigate repulsion and enhance cis-diol interactions. Acidic conditions (pH 4–6) favor charge-transfer interactions for non-glycosylated proteins .

Advanced Research Questions

Q. What experimental approaches quantify thermodynamic parameters in this compound-polyol complexation?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy () and entropy (). For example, enthalpy-driven 1:1 tridentate complexes with tetritols show linear enthalpy-entropy compensation .

- DFT Calculations : Model chelate ring stability (5- vs. 6-membered) and compare with NMR-derived equilibrium constants to validate binding modes .

Q. How does alternating electron-transfer dissociation (ETD) and collision-induced dissociation (CID) improve glycated peptide identification after phenylboronate enrichment?

- Methodological Answer :

- ETD : Preserves labile glycation adducts (e.g., Amadori products) by non-ergodic fragmentation, enabling 87.6% identification efficiency.

- CID : Limited utility (17% efficiency) due to adduct cleavage. Use ETD for glycated peptides and CID for backbone sequencing in tandem MS workflows .

Q. How does methacrylamido phenylboronate acrylamide gel electrophoresis (mP-AGE) distinguish non-enzymatic glycation states?

- Methodological Answer :

- Gel Design : Incorporate 1% methacrylamido phenylboronate in polyacrylamide. Glycated proteins (e.g., gluconoylated Sbi) exhibit retention proportional to glycation extent (e.g., 4× mobility shift).

- Specificity : The tridentate interaction (cis-diol, amine, and boronate) selectively retains early glycation adducts (e.g., Schiff bases) but not enzymatically glycosylated proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.